4-(3-Bromophenyl)-6-chloro-2-phenylpyrimidine
Description
Properties
Molecular Formula |
C16H10BrClN2 |
|---|---|
Molecular Weight |
345.62 g/mol |
IUPAC Name |
4-(3-bromophenyl)-6-chloro-2-phenylpyrimidine |
InChI |
InChI=1S/C16H10BrClN2/c17-13-8-4-7-12(9-13)14-10-15(18)20-16(19-14)11-5-2-1-3-6-11/h1-10H |
InChI Key |
HZQPDQBZXFFQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-6-chloro-2-phenylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-6-chloro-2-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including 4-(3-Bromophenyl)-6-chloro-2-phenylpyrimidine, exhibit promising antimicrobial properties. A study conducted by Suresh Kumar et al. evaluated various bromopyrimidine derivatives for their antibacterial and antifungal activities. The findings indicated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, positioning them as potential candidates for developing new antimicrobial agents .
Key Findings:
- In vitro Testing : Compounds were tested against standard strains such as Staphylococcus aureus and Escherichia coli.
- Results : Several derivatives exhibited broad-spectrum antimicrobial activity, making them suitable for further optimization and development.
Anticancer Applications
The anticancer potential of this compound has been explored in various studies, highlighting its effectiveness against different cancer cell lines. A notable study focused on the synthesis and evaluation of pyrimidine derivatives, revealing that certain compounds demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) .
Case Study:
- Research : In vitro assays indicated that specific derivatives of pyrimidines led to cell cycle arrest and induced apoptosis in cancer cells.
- Mechanism : The mechanism involved the inhibition of key signaling pathways associated with tumor growth.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer properties, this compound has shown potential in anti-inflammatory applications. Research has indicated that certain pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Experimental Insights:
- In vitro Studies : The compound was subjected to COX inhibition assays, where it displayed significant inhibitory activity compared to standard anti-inflammatory drugs.
- Potential Applications : These findings suggest that this compound could be further developed into a therapeutic agent for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Research has shown that modifications to the pyrimidine ring can significantly influence biological activity. For instance, substituents on the phenyl rings can alter binding affinity to biological targets, enhancing or diminishing activity .
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased COX inhibition |
| Bromine Substitution | Enhanced antimicrobial potency |
| Phenyl Ring Variations | Altered cytotoxicity against cancer cells |
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-chloro-2-phenylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations at Position 2
- This modification may also alter ring strain and reactivity .
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine (CAS: 1820711-06-5):
Substituent Variations at Position 6
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine (CAS: 1485604-94-1):
- Molecular Formula : C₁₁H₇BrClFN₂
- Molar Mass : 301.54 g/mol
- Key Difference : A fluorine atom at position 5 and methyl group at position 6 enhance metabolic stability and lipophilicity, respectively. The para-bromophenyl substituent may alter spatial orientation compared to the meta-substituted analog .
Electronic and Steric Modifications
- 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Key Difference: The nitrophenoxy group introduces strong electron-withdrawing effects, which may reduce aromatic stability compared to bromophenyl-substituted analogs. This compound’s synthesis involves distinct pathways, such as nucleophilic aromatic substitution .
Physicochemical Properties
- Lipophilicity : The bromophenyl and phenyl groups in 4-(3-Bromophenyl)-6-chloro-2-phenylpyrimidine enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₆H₁₀BrClN₂ | 345.62 | 3-Bromophenyl, Cl, Phenyl | High lipophilicity, pKa = -2.04 |
| 4-(3-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine | C₁₃H₁₀BrClN₂ | 309.59 | Cyclopropyl at C2 | Reduced steric hindrance |
| 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine | C₁₇H₉Cl₂F₃N₂ | 369.20 | CF₃ at C4, 3,5-Dichlorophenyl at C6 | Electron-deficient core |
| 4-(3-Bromophenyl)-6-(2-thienyl)-2-pyrimidinamine | C₁₄H₁₀BrN₃S | 340.22 | Thienyl at C6, NH₂ at C2 | Enhanced hydrogen bonding |
Biological Activity
4-(3-Bromophenyl)-6-chloro-2-phenylpyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological properties, including antitumor and antioxidant activities, alongside relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrimidine ring substituted with a bromophenyl group and a chloro group, which are critical for its biological activity.
Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Apoptosis induction |
| HeLa (Cervical) | 3.2 | Cell cycle arrest (G2/M phase) |
| A549 (Lung) | 4.1 | Inhibition of proliferation |
These results suggest that the compound may serve as a lead in the development of new anticancer agents.
Antioxidant Properties
The compound also demonstrates antioxidant activity , which is vital for protecting cells from oxidative stress. The antioxidant capacity was evaluated using DPPH radical scavenging assays, where it showed a significant ability to neutralize free radicals.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) at 100 µM |
|---|---|
| This compound | 78% |
| Ascorbic Acid | 90% |
| Quercetin | 85% |
Case Studies and Research Findings
-
Antitumor Mechanism Study :
A study published in RSC Advances explored the antitumor effects of several pyrimidine derivatives, including this compound. The research indicated that this compound significantly inhibited tumor growth in vivo using xenograft models, with a notable reduction in tumor volume compared to controls . -
Combination Therapy :
Another investigation examined the efficacy of combining this compound with traditional chemotherapeutics. The results showed enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with doxorubicin, suggesting potential for overcoming drug resistance . -
Antioxidant Mechanisms :
Research conducted by Umesha et al. highlighted the compound's role in modulating oxidative stress markers in cellular models, demonstrating its capability to reduce malondialdehyde levels while increasing glutathione content . This indicates a protective mechanism against oxidative damage.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at the halogen positions and variations in the phenyl substituents have been shown to affect potency and selectivity against different biological targets.
Table 3: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3-position | Bromine | Increased antitumor activity |
| 6-position | Chlorine | Enhanced antioxidant capacity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-Bromophenyl)-6-chloro-2-phenylpyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For Suzuki coupling, use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a DMF/H₂O solvent system at 80–100°C. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and purify via column chromatography . Optimize stoichiometry (e.g., 1.2 equivalents of 3-bromophenylboronic acid) to minimize side products.
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodology : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For ¹H NMR, expect aromatic protons in δ 7.2–8.5 ppm (integration ratio consistent with substituents). FT-IR should show C-Cl stretching at ~750 cm⁻¹ and C-Br at ~600 cm⁻¹. HRMS (ESI+) should match the molecular formula C₁₆H₁₁BrClN₂ (exact mass: 353.98) .
Q. What safety protocols are critical during synthesis and handling of halogenated pyrimidines?
- Methodology : Use fume hoods for reactions involving volatile solvents (e.g., DMF). Wear nitrile gloves and safety goggles to avoid skin/eye contact. Halogenated waste must be segregated, neutralized with 10% NaOH, and stored in labeled containers for professional disposal .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in the spatial arrangement of substituents in this compound?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to determine bond angles and dihedral angles between the pyrimidine core and substituents. For example, the dihedral angle between the pyrimidine ring and 3-bromophenyl group can reveal steric effects. Data refinement using SHELXL with R-factor <0.05 ensures accuracy .
Q. What strategies address contradictions in biological activity data across studies involving halogenated pyrimidines?
- Methodology : Cross-validate assays (e.g., MIC tests for antimicrobial activity) using standardized protocols. Compare results with structurally analogous compounds (e.g., 4-(4-chlorophenyl) derivatives) to isolate substituent-specific effects. Use ANOVA to assess statistical significance (p<0.05) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electron density maps. Focus on the C-Cl bond’s electrophilicity (LUMO energy) and steric hindrance from the 3-bromophenyl group. Compare with experimental kinetic data .
Q. What advanced purification techniques are suitable for isolating trace isomers or byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
